5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidin]-7-amine is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction between a cyclopentane ring and a piperidine ring, which is fused to a pyridine ring. The molecular formula of this compound is C12H17N3, and it has a molecular weight of 203.28 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidin]-7-amine typically involves the annulation of the pyridine ring to a substituted cyclopentanone or its enamine . One common method includes the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water . This method yields high chemoselectivity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the raw materials and reagents are sourced and processed in large quantities. Companies like ChemScene and Benchchem offer bulk manufacturing and custom synthesis services for this compound .
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidin]-7-amine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Mn(OTf)2, t-BuOOH, water, 25°C.
Reduction: NaBH4, LiAlH4, ethanol or ether as solvents.
Substitution: Various nucleophiles, such as amines or halides, under basic or acidic conditions.
Major Products
Oxidation: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Reduction: Corresponding reduced amines or alcohols.
Substitution: Substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidin]-7-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Wirkmechanismus
The mechanism of action of 5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidin]-7-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor by binding to active sites on enzymes or receptors, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or protective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: An oxidized analogue of the compound.
3-amino-6,7-dihydro-5H-cyclopentathieno-[3,2-e]pyridines: Formed through alkylation reactions.
Uniqueness
5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidin]-7-amine is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C12H17N3 |
---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-7-amine |
InChI |
InChI=1S/C12H17N3/c13-11-10-9(2-1-5-15-10)8-12(11)3-6-14-7-4-12/h1-2,5,11,14H,3-4,6-8,13H2 |
InChI-Schlüssel |
XVUZAZJXIXBGJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12CC3=C(C2N)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.